Fenpropimorph Acid

Description

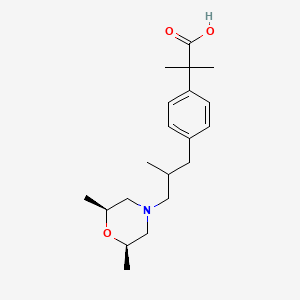

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23/h6-9,14-16H,10-13H2,1-5H3,(H,22,23)/t14?,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMMLYFAEKBWEE-MQVJKMGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747784 | |

| Record name | Fenpropimorphic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121098-45-1 | |

| Record name | Fenpropimorphic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121098451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropimorphic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPROPIMORPHIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/042M8757YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications

Stereoselective Synthesis of Fenpropimorph (B1672530) Acid Analogues for Mechanistic Probing

The biological activity of fenpropimorph is linked to its stereochemistry, making the synthesis of specific stereoisomers of its acid metabolite crucial for research. unibo.it Enantioselective synthesis, which favors the formation of one specific enantiomer, is key to producing these targeted molecules. wikipedia.org

Chiral Synthesis Approaches to Fenpropimorph Acid Derivatives

The creation of chiral derivatives of this compound often begins with materials that are already chiral, a method known as chiral pool synthesis. A chemoenzymatic process for producing S-(-)-fenpropimorph starts with achiral materials like 4-tert-butylbenzylchloride or bromide and methyl-diethylmalonate. google.com A key step in this process is the enzymatic kinetic resolution of a racemic ester using lipase (B570770) from Pseudomonas sp., which yields an optically pure acid with the desired S-configuration. google.com This method is advantageous as it avoids the economic and practical issues of resolving racemic mixtures with agents like camphorsulphonic acid and allows for the recycling of the undesired R-enantiomer. google.com Another approach involves using resolving agents, such as the Betti base, to achieve crystallization-induced diastereoisomer transformation (CIDT), which has been successfully used in the enantioselective synthesis of 2-alkyl-3-aryl-propan-1-amines, a core structure within fenpropimorph. unibo.it

Enantioselective Catalysis in this compound Production

Enantioselective catalysis utilizes chiral catalysts to produce a single, desired stereoisomer. wikipedia.org This is a highly efficient approach for generating this compound and its analogues. A notable method is the chemoenzymatic synthesis of the S-enantiomer of fenpropimorph, which employs lipase-catalyzed resolution of a racemic ester to produce the S-(-)-acid. researchgate.net This enzymatic reaction is fast, uses a commercially available enzyme, and simplifies the work-up process, making it suitable for large-scale production. google.com

Asymmetric hydrogenation is another powerful technique. Rhodium complexes with chiral ligands, such as Josiphos-type ligands, have been shown to be highly effective in the asymmetric hydrogenation of unprotected enamines to produce β-amino esters and amides with high yields and excellent enantioselectivity (93-97% ee). nih.gov Similarly, rhodium complexes with chiral bisphospholanes are effective for the asymmetric hydrogenation of functionalized olefins like dehydroamino acid derivatives and enamides. organic-chemistry.org The development of synergistic catalysis, where multiple catalysts work in concert, has further expanded the possibilities for creating complex chiral molecules. nih.govfrontiersin.org For instance, the merger of transition metal and Brønsted acid catalysis allows for the asymmetric alkynylation of imines. nih.gov

Novel Catalytic Approaches in this compound Synthesis

Innovations in catalysis are paving the way for more efficient and environmentally friendly synthetic routes to this compound. These methods focus on reducing steps, minimizing waste, and using sustainable materials.

One-Pot Multistep Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reactions occur sequentially in the same vessel, significantly improve efficiency by reducing solvent use and reaction time. acs.org For the synthesis of fenpropimorph, two different one-pot strategies have been developed using an ionic liquid as the solvent. acs.orgcapes.gov.br

Pathway 1: A Heck coupling reaction followed by reductive amination. acs.orgacs.org

Pathway 2: An aldol (B89426) condensation followed by hydrogenation/reductive amination. acs.orgacs.org

These pathways can utilize both homogeneous and heterogeneous palladium catalysts, and the use of an ionic liquid allows for the recycling of the catalyst and solvent system. acs.orgcapes.gov.br For instance, in the second pathway, 2,6-dimethylmorpholine (B58159) can act as a base for the aldol condensation and then as a reactant in the subsequent reductive amination. acs.org

| One-Pot Synthesis of Fenpropimorph: Pathway 1 | |

| Reaction Sequence | Heck coupling of 4-tert-butyliodobenzene with 2-methyl-prop-2-en-1-ol, followed by reductive amination with 2,6-dimethylmorpholine. |

| Solvents Tested | Ionic liquids and molecular solvents. |

| Result | Good yields of fenpropimorph were obtained in both ionic liquids and molecular solvents, with the exception of solventless media. acs.org |

Application of Ionic Liquids and Green Chemistry Principles in Synthesis

Green chemistry principles aim to make chemical processes more sustainable. mudring.org Ionic liquids (ILs) are often central to these efforts as they are non-volatile, non-flammable, and can dissolve a wide range of compounds, making them a safer alternative to many traditional organic solvents. mudring.orgpharmacyjournal.in

In the synthesis of fenpropimorph, ILs have been used as recyclable solvents and catalysts. acs.orgcapes.gov.brlookchem.com The use of ILs can lead to several process improvements that align with the 12 principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. mudring.orgpharmacyjournal.in For example, Brønsted acidic ionic liquids have been successfully used as both solvents and catalysts in three-component Mannich reactions. researchgate.netauctoresonline.org While ILs are not inherently "green," as their own synthesis can be resource-intensive, their application in specific processes can lead to significant environmental benefits, particularly through catalyst and solvent recycling. mudring.orgsciepub.com

| Green Chemistry Principles & Ionic Liquids | |

| Principle | Application in Synthesis |

| Safer Solvents | ILs have negligible vapor pressure, reducing air pollution and exposure risks. mudring.orgpharmacyjournal.in |

| Catalysis | ILs can act as catalysts themselves or as media to recycle expensive metal catalysts. researchgate.netsciepub.com |

| Waste Prevention | The ability to reuse both the catalyst and the ionic liquid solvent reduces overall waste. mudring.org |

| Energy Efficiency | Multiphase systems using ILs can allow for easier product separation, conserving energy. sciepub.com |

Computational Design and Prediction of this compound Derivatives for Environmental Studies

While the de novo computational design of new this compound derivatives is not a widely documented area of research, computational modeling plays a significant role in predicting the environmental fate and behavior of fenpropimorph and its known transformation products, such as this compound. These predictive models are essential tools used in environmental risk assessment and for regulatory purposes.

European regulatory bodies, for instance, utilize platforms like FOCUS (Forum for the Coordination of pesticide fate models and their Use) to create standardized scenarios for predicting the environmental concentration of pesticides and their metabolites in soil and groundwater. d-nb.info These models use input parameters derived from the physicochemical properties of the compound, such as its water solubility, vapor pressure, and soil sorption coefficient, along with environmental parameters to simulate its behavior.

Research has been conducted to compare the predictions of these models with data from experimental studies, such as lysimeter or wind tunnel experiments. researchgate.net For example, studies measuring the volatilization of ¹⁴C-labeled fenpropimorph from soil surfaces provide critical data to validate and refine the predictions of atmospheric dispersion models. researchgate.net The transformation of fenpropimorph into this compound is a key process included in these environmental fate models, as the properties and behavior of the acid metabolite can differ significantly from the parent compound. geokniga.org These computational tools allow for the estimation of factors like the degradation half-life (DT50) of fenpropimorph and this compound in soil and their potential for leaching, providing a comprehensive picture of their environmental impact without exhaustive field testing for every possible scenario. fao.org

Mechanistic Elucidation at the Molecular and Cellular Level Non Clinical Organisms

Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., fungal enzymes)

Fenpropimorph's fungicidal activity is rooted in its function as a sterol biosynthesis inhibitor (SBI). wur.nl It specifically targets key enzymes within the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity and functionality of fungal cell membranes. wur.nluniversiteitleiden.nl The mechanism of action is believed to involve the protonated amine form of the morpholine (B109124) ring interacting with the enzyme's active site, where it mimics carbocationic high-energy intermediates of the sterol substrates. universiteitleiden.nl This interaction leads to a potent, targeted inhibition of sterol production. The S-(-)-enantiomer of fenpropimorph (B1672530) has been identified as the more biologically active form.

Inhibition of Sterol Δ14-Reductase and Δ8-Δ7-Isomerase in Fungi

Fenpropimorph exhibits a dual-site action within the fungal sterol biosynthesis pathway, primarily inhibiting two critical enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. wur.nluniversiteitleiden.nlmedchemexpress.com Sterol Δ14-reductase is a NADPH-dependent enzyme that catalyzes the reduction of the C14-15 double bond in sterol precursors. wur.nl The Δ8→Δ7-isomerase is responsible for the conversion of fecosterol (B45770) into episterol (B45613) by shifting a double bond from the Δ8 to the Δ7 position. researchgate.net

The intensity of inhibition at each of these sites can vary depending on the fungal species and the concentration of the fungicide. wur.nlfrontiersin.org In the yeast Saccharomyces cerevisiae, fenpropimorph inhibits the Δ8-Δ7-sterol isomerase at lower concentrations, while the Δ14-sterol reductase is blocked at higher concentrations. medchemexpress.com In other fungi, the Δ14-reductase is the main target. wikipedia.orgwur.nl This dual inhibition disrupts the sterol pathway at steps subsequent to the C14-demethylation stage. wur.nl

Biochemical Consequences of Sterol Biosynthesis Disruption in Fungal Cells

The inhibition of sterol Δ14-reductase and Δ8→Δ7-isomerase by fenpropimorph has significant biochemical consequences for the fungal cell. The primary result is a marked depletion of ergosterol, the principal sterol in most fungi, which is essential for regulating membrane fluidity and function. wur.nluniversiteitleiden.nlresearchgate.net

Concurrently, the enzymatic blockade leads to the accumulation of abnormal sterol precursors that are normally present only in trace amounts. wur.nluniversiteitleiden.nl Depending on which enzyme is more strongly inhibited, fungi accumulate specific intermediates. Inhibition of Δ14-reductase leads to a buildup of Δ8,14-sterols (such as ignosterol), while inhibition of Δ8→Δ7-isomerase results in the accumulation of Δ8-sterols. researchgate.net These accumulated precursors are incorporated into the fungal membranes, leading to a suboptimal sterol composition that increases membrane permeability and causes severe leakage of cellular components. wur.nluniversiteitleiden.nl This disruption of membrane integrity and the toxicity of the accumulated sterol precursors are considered the primary causes of the fungistatic and fungicidal action of fenpropimorph. wur.nlresearchgate.net

Comparative Analysis of Enzyme Inhibition Across Diverse Fungal Species

The sensitivity to fenpropimorph and the specific biochemical response vary considerably among different fungal species. This differential sensitivity is often linked to which of the two target enzymes is more effectively inhibited and the resulting profile of accumulated sterols.

For instance, Microdochium nivale, a pathogen of wheat, is highly sensitive to fenpropimorph and primarily accumulates Δ8-sterols, indicating a strong inhibition of the sterol Δ8→Δ7-isomerase. researchgate.net In contrast, sensitive strains of Fusarium species tend to accumulate mainly Δ8,14-sterols, pointing to sterol Δ14-reductase as the more sensitive target. nih.gov Tolerant strains of Fusarium, however, may accumulate both Δ8,14 and Δ8-sterols, or only Δ8-sterols, suggesting a different enzymatic response or tolerance mechanism. nih.gov The powdery mildew fungus, Erysiphe graminis, is another pathogen that has shown high sensitivity to fenpropimorph. nih.gov

Table 1: Comparative Effects of Fenpropimorph on Different Fungal Species

| Fungal Species | Sensitivity to Fenpropimorph | Primary Accumulated Sterol(s) | Primary Enzyme Target Indicated |

|---|---|---|---|

| Microdochium nivale | High | Δ8-sterols | Sterol Δ8→Δ7-Isomerase researchgate.net |

| Fusarium spp. (sensitive strains) | High | Δ8,14-sterols | Sterol Δ14-Reductase nih.gov |

| Fusarium spp. (tolerant strains) | Low | Δ8,14-sterols and/or Δ8-sterols | Variable/Reduced Sensitivity of Δ14-Reductase nih.gov |

| Erysiphe graminis (Powdery Mildew) | High | Not specified | Sterol Δ14-Reductase nih.gov |

| Saccharomyces cerevisiae | High | Δ8-sterols (low concentration), Δ8,14-sterols (high concentration) | Δ8→Δ7-Isomerase (low conc.), Δ14-Reductase (high conc.) medchemexpress.com |

Cellular Uptake and Intracellular Localization Mechanisms in Model Organisms (e.g., fungi, plants, environmental microorganisms)

While fenpropimorph is known to be absorbed systemically by plants through roots and leaves, the precise molecular mechanisms governing its transport across cellular membranes and its subsequent distribution within the cell are complex and not fully elucidated. wur.nl

Membrane Transport Systems for Fenpropimorph Acid

Specific membrane transporters responsible for the direct uptake of this compound have not been definitively identified in most organisms. However, research in the model yeast Saccharomyces cerevisiae has provided important insights. In this fungus, the FEN2 gene product (Fen2p) has been characterized as a plasma membrane-localized, high-affinity H+-pantothenate symporter. researchgate.netnih.gov The FEN2 gene is linked to fenpropimorph sensitivity, suggesting a relationship between this transport system and the fungicide's activity. researchgate.netnih.gov While Fen2p's primary substrate is the vitamin pantothenate, its connection to fenpropimorph sensitivity may imply an indirect role in uptake or in modulating cellular states that affect susceptibility.

In S. cerevisiae, cells lacking the transcriptional regulator Upc2p are more susceptible to fenpropimorph, indicating that regulatory networks controlling sterol uptake and biosynthesis also influence the compound's effect. asm.org Fenpropimorph treatment itself was found to enhance the uptake of exogenous sterols by wild-type yeast cells. ebi.ac.uk

Subcellular Distribution and Accumulation Patterns

Once inside the cell, fenpropimorph's disruption of sterol metabolism leads to the abnormal accumulation of lipids and precursors in specific subcellular compartments.

In plant cells, treatment with fenpropimorph causes sterol precursors and certain sphingolipids (hydroxypalmitic acid-containing glucosylceramides) to accumulate in the Golgi apparatus. nih.gov This suggests that fenpropimorph's action blocks the proper trafficking of these lipids from the Golgi to their final destination in the plasma membrane. nih.gov This blockage is also associated with an increase in phosphatidic acid in the endomembranes, particularly the Golgi, which may alter the organelle's structure. nih.gov

In the green alga Chlamydomonas reinhardtii, fenpropimorph treatment has been shown to induce a dose-dependent accumulation of neutral lipids, specifically triacylglycerols, which are stored in cytoplasmic lipid droplets. researchgate.net This indicates a significant rerouting of lipid metabolism in response to the compound. In arbuscular mycorrhizal fungi, fenpropimorph has a direct impact by perturbing the organism's sterol metabolism. researchgate.net

Table 2: Observed Subcellular Accumulation Patterns Following Fenpropimorph Treatment

| Organism Type | Model Organism | Subcellular Location | Accumulated Components | Reference |

|---|---|---|---|---|

| Plant | (General plant cells) | Golgi Apparatus | Sterol precursors, Glucosylceramides, Phosphatidic Acid | nih.gov |

| Alga | Chlamydomonas reinhardtii | Lipid Droplets | Neutral lipids (Triacylglycerols) | researchgate.net |

| Plant | Arabidopsis thaliana | Whole cell/membranes | Δ8,14 sterols | researchgate.net |

Molecular Interactions with Biological Macromolecules (e.g., membrane sterols, specific receptors in non-human systems)

Alterations in Membrane Fluidity and Integrity

The integrity and fluidity of cell membranes are fundamentally dependent on their lipid composition, particularly the types of fatty acids and the presence of sterols. fiveable.meharvard.edu Fenpropimorph's inhibition of sterol biosynthesis directly leads to significant changes in the physical properties of membranes in non-target organisms. universiteitleiden.nl By altering the sterol profile, fenpropimorph can disrupt the tight packing of phospholipids, which affects membrane fluidity and permeability. frontiersin.org

In plant cells, a proper sterol composition is essential for maintaining the structural integrity and function of the plasma membrane. elifesciences.org Treatment with fenpropimorph results in the accumulation of unusual sterol precursors, which can lead to changes in membrane organization. nih.govfrontiersin.org For example, research on leek seedlings has shown that inhibiting sterol synthesis with fenpropimorph causes an accumulation of sterol precursors and affects the distribution of detergent-resistant membranes, which are indicative of lipid rafts. nih.gov This suggests that the normal trafficking of these membrane domains is disrupted. Furthermore, in the microalga Chlamydomonas reinhardtii, fenpropimorph treatment has been observed to cause the conversion of polar lipids from the chloroplast membrane into triacylglycerols, indicating a significant remodeling of membrane lipids. biofueljournal.com This alteration can lead to changes in membrane structure and potentially affect cellular processes that rely on membrane integrity. biofueljournal.com

Changes in Lipid Metabolism and Triacylglycerol Accumulation in Microalgae

Exposure to fenpropimorph has been shown to induce significant alterations in the lipid metabolism of the green microalga Chlamydomonas reinhardtii, most notably leading to the accumulation of triacylglycerols (TAGs). biofueljournal.comresearchgate.net TAGs are neutral lipids that serve as a primary form of energy storage.

Studies have demonstrated that fenpropimorph treatment rapidly triggers a substantial increase in TAG content, even surpassing the levels achieved through common stress-induction methods like nitrogen starvation. researchgate.netfrontiersin.org Biochemical analyses have revealed that the fatty acids incorporated into these newly synthesized TAGs are largely derived from the breakdown of polar membrane lipids, particularly those from the chloroplast. researchgate.netfrontiersin.org This indicates a significant remodeling of cellular lipid pools, where structural membrane lipids are converted into storage lipids. biofueljournal.com

The mechanism behind this fenpropimorph-induced TAG accumulation is linked to its primary function as a sterol biosynthesis inhibitor. biofueljournal.com By disrupting sterol homeostasis, fenpropimorph may trigger cellular stress responses that lead to changes in fatty acid and lipid metabolism. researchgate.net This process involves the enzymatic conversion of diacylglycerol (DAG) to TAG, catalyzed by enzymes such as diacylglycerol acyltransferases (DGATs) and phospholipid:diacylglycerol acyltransferases (PDATs). frontiersin.org

**Table 1: Effect of Fenpropimorph on Lipid Composition in *Chlamydomonas reinhardtii***

Transcriptomic and Proteomic Responses to this compound Exposure in Non-Target Organisms/Model Systems (e.g., soil microbes, aquatic organisms)

The application of fenpropimorph can elicit a wide range of transcriptomic and proteomic changes in non-target organisms as they attempt to cope with the induced stress. These molecular responses provide insights into the mechanisms of toxicity and adaptation.

Gene Expression Profiling in Fungi and Bacteria in Response to this compound

In fungi, such as Aspergillus niger, exposure to fenpropimorph triggers a distinct transcriptomic response. researchgate.netasm.org Given that fenpropimorph inhibits ergosterol biosynthesis, a key component of fungal cell membranes, a significant upregulation of genes involved in the ergosterol pathway is often observed as a compensatory mechanism. researchgate.net Additionally, genes related to cell wall integrity and stress response pathways are frequently induced. researchgate.netmdpi.com Studies on Aspergillus niger have shown that sublethal concentrations of fenpropimorph lead to the differential expression of genes involved in various cellular processes, indicating a broad-ranging cellular response to the chemical stress. asm.org

Proteomic Changes Indicative of Stress or Adaptation in Model Organisms

Proteomic analyses of organisms exposed to fenpropimorph reveal changes in protein abundance that signify cellular stress and adaptive responses. In model organisms, exposure to chemical stressors often leads to the upregulation of general stress response proteins. nih.gov

In the context of acid stress, which can be a secondary effect of some chemical exposures, studies on Lactobacillus plantarum have shown an increase in the abundance of proteins involved in carbohydrate metabolism, pyruvate (B1213749) metabolism, and lysine (B10760008) biosynthesis. nih.gov Additionally, a significant oxidative stress response is often observed. nih.gov Conversely, proteins involved in cell wall and phospholipid biosynthesis, transcription, and translation may be downregulated, suggesting a redirection of cellular resources towards survival. nih.gov

In aquatic organisms, environmental stressors like changes in salinity and temperature elicit specific proteomic responses. frontiersin.org For instance, in the ascidian Ciona robusta, stress conditions lead to changes in proteins related to the cytoskeleton, signal transduction, and post-translational modifications. frontiersin.org High salinity stress can activate pathways for carbohydrate and lipid transport and catabolism to generate energy. frontiersin.org While not directly studying fenpropimorph, these findings illustrate the types of proteomic shifts that can occur in response to environmental perturbations, which may share commonalities with the response to chemical stressors. The use of proteomics in non-model organisms is becoming more feasible, allowing for a broader understanding of how different species cope with environmental challenges at the protein level. researchgate.net

Impact on Metabolic Pathways in Eukaryotic Microorganisms and Plants (excluding direct human relevance)

Fenpropimorph's primary mode of action, the inhibition of sterol biosynthesis, has cascading effects on various metabolic pathways in eukaryotic microorganisms and plants. medchemexpress.com The disruption of sterol production not only affects membrane structure and function but also influences interconnected metabolic networks. nih.gov

In fungi, the blockage of the ergosterol pathway leads to the accumulation of specific sterol intermediates. medchemexpress.com This can trigger a feedback response, causing an upregulation of genes and enzymes involved in the early steps of the pathway. researchgate.net Furthermore, the altered membrane composition can indirectly affect the activity of membrane-bound enzymes and transport proteins, thereby influencing a wide range of metabolic processes.

In plants, the inhibition of phytosterol synthesis by fenpropimorph can have significant metabolic consequences. researchgate.net Sterols are precursors for the synthesis of brassinosteroids, a class of steroid phytohormones essential for plant growth and development. researchgate.net By reducing the availability of sterol precursors, fenpropimorph can indirectly impact brassinosteroid-mediated signaling pathways. Additionally, there is evidence of cross-talk between sterol metabolism and other lipid metabolic pathways. For example, in the microalga Chlamydomonas reinhardtii, fenpropimorph treatment leads to a profound shift from the synthesis of membrane lipids to the accumulation of triacylglycerols (TAGs), indicating a major rerouting of carbon flux. biofueljournal.comresearchgate.netfrontiersin.org

The metabolic reprogramming induced by fenpropimorph can also be viewed as a stress response. Plants and microorganisms may activate alternative metabolic pathways to cope with the chemical insult. This can include changes in carbohydrate metabolism, amino acid synthesis, and the production of secondary metabolites. frontiersin.orgbiorxiv.org For example, some studies have shown that exposure to fungicides can lead to an increase in the phenylpropanoid pathway metabolism, which is involved in plant defense responses. researchgate.net

Table 2: Compound Names Mentioned in the Article

Influence on Carbon and Nitrogen Cycling in Microbial Communities

Fenpropimorph, a morpholine fungicide, undergoes transformation in the soil to its primary metabolite, this compound. researchgate.netfao.org The impact of this transformation product on the intricate processes of carbon and nitrogen cycling, which are fundamental to soil fertility, is an area of ongoing scientific investigation. Research has primarily focused on the parent compound, fenpropimorph, to understand its influence on the soil microbial communities that drive these essential nutrient cycles.

Studies have shown that fenpropimorph can exert a selective pressure on soil microorganisms. A notable effect is the inhibition of the growth of active saprotrophic fungi, which are key primary decomposers of organic matter. researchgate.net In one study, fenpropimorph inhibited the growth of these fungi during the initial 10 days of barley root decomposition, a period that coincided with peak fungal activity in untreated samples. researchgate.net This disruption of fungal communities can have cascading effects on carbon turnover, as fungi are critical in breaking down complex organic polymers like cellulose (B213188) and lignin.

The influence on bacterial populations appears to be more complex. Research has indicated that fenpropimorph can lead to a significant, though temporary, reduction in the abundance of total culturable bacteria. researchgate.net However, specific bacterial groups may respond differently. For instance, populations of Pseudomonas and actinomycetes, both important in decomposition and nutrient cycling, were not significantly affected in one study. researchgate.net

The effects on the nitrogen cycle are less direct but are inferred from the compound's impact on microbial populations. Soil fauna such as protozoa, which are involved in nutrient mineralization and regulating bacterial populations, are known to be sensitive to fenpropimorph. researchgate.net While direct evidence on this compound's effect on nitrification and denitrification rates is limited, fungicides as a chemical class are known to have the potential to inhibit these crucial nitrogen transformation processes. researchgate.net

Table 1: Observed Effects of Fenpropimorph on Soil Microbial Groups

| Microbial Group | Observed Effect | Reference |

| Saprotrophic Fungi | Inhibition of growth, especially during early decomposition stages. | researchgate.net |

| Total Culturable Bacteria | Significantly lowered at day 17 post-application, stimulated at day 56. | researchgate.net |

| Pseudomonas | Not significantly affected. | researchgate.net |

| Actinomycetes | Not significantly affected. | researchgate.net |

| Soil Protozoa | Sensitive at recommended field doses. | researchgate.net |

Effects on Photosynthesis and Primary Metabolism in Algae and Plants

This compound's parent compound, fenpropimorph, has been shown to significantly interfere with the primary metabolism and photosynthetic processes in non-target organisms like algae and higher plants. These effects are primarily linked to its role as a sterol biosynthesis inhibitor.

In the green alga Chlamydomonas reinhardtii, exposure to fenpropimorph triggers a rapid and substantial alteration in lipid metabolism. Research has demonstrated that treatment with fenpropimorph leads to a significant accumulation of neutral lipids, specifically triacylglycerols (TAGs). frontiersin.orgnih.gov Within one hour of treatment, the amount of TAGs can increase by at least fourfold compared to untreated cells. frontiersin.orgnih.gov This accumulation is a result of the rapid conversion of chloroplast polar membrane lipids into TAGs, a process that represents a major diversion of carbon from membrane synthesis to storage lipid formation. frontiersin.orgnih.gov This effect is so pronounced that a one-hour treatment with fenpropimorph can induce more than double the amount of TAGs produced after nine days of nitrogen starvation, a well-known stress condition for inducing lipid accumulation. frontiersin.orgnih.gov

Table 2: Time-Dependent Accumulation of Triacylglycerols (TAGs) in Chlamydomonas reinhardtii Treated with Fenpropimorph (10 µg mL⁻¹)

| Time (minutes) | TAGs in Control (nmol) | TAGs in Fenpropimorph-Treated (nmol) |

| 5 | 26.8 ± 4.7 | 65.4 ± 3.0 |

| 15 | 40.9 ± 0.4 | 120.7 ± 1.2 |

| 45 | 51.2 ± 5.1 | 255.0 ± 8.5 |

| 85 | 66.1 ± 24.2 | 260.7 ± 21.9 |

| 125 | 27.7 ± 5.7 | 278.0 ± 1.0 |

| Data sourced from Kim et al. (2015). researchgate.net |

In higher plants, such as Arabidopsis thaliana, fenpropimorph acts as a potent inhibitor of the enzyme sterol C-14 reductase. researchgate.netnih.gov This inhibition disrupts the normal sterol biosynthesis pathway, leading to a significant shift in the sterol composition of plant cell membranes. The levels of common phytosterols, such as sitosterol, stigmasterol, and campesterol, are greatly reduced. nih.gov Concurrently, there is a significant accumulation of atypical sterols, including Δ⁸,¹⁴-sterols and the cyclopropylsterol, 24-methylenepollinastanol. nih.gov

This profound change in sterol composition has significant consequences for plant growth and development, as sterols are not only crucial for membrane structure and function but also serve as precursors for brassinosteroids (BRs), a class of essential plant steroid hormones. researchgate.net Treatment with fenpropimorph has been shown to cause a dose-dependent reduction in the endogenous levels of major brassinosteroids, such as 6-deoxocastasterone (B1254736) and 6-deoxotyphasterol, with levels dropping to as low as 5% to 26% of those in control plants. researchgate.netnih.gov This disruption of both sterol and brassinosteroid homeostasis leads to observable phytotoxic effects, including inhibited growth of roots and hypocotyls. nih.gov

**Table 3: Effect of Fenpropimorph on Sterol Composition in *Arabidopsis thaliana***

| Sterol | Mock-Treated (µg/g fresh weight) | 10 µg/mL Fenpropimorph (µg/g fresh weight) | 100 µg/mL Fenpropimorph (µg/g fresh weight) |

| Normal Sterols | |||

| Campesterol | 54.3 | 4.8 | 0.9 |

| Stigmasterol | 33.7 | 2.5 | 0.3 |

| Sitosterol | 267.3 | 20.3 | 2.5 |

| Abnormal Sterols | |||

| Δ⁸,¹⁴ Sterols | Not Detected | 85.6 | 28.5 |

| Cycloeucalenol | 1.9 | 12.3 | 114.7 |

| 24-Methylenepollinastanol | Not Detected | 12.9 | 102.3 |

| Data adapted from He et al. (2003). nih.gov |

Environmental Fate and Transport Dynamics

Degradation Pathways and Metabolite Formation in Environmental Matrices (soil, water, air)

The transformation of fenpropimorph (B1672530) in the environment leads to the formation of several metabolites, with fenpropimorph acid being a primary product. oekotoxzentrum.chepa.gov The degradation process involves complex biochemical reactions that vary depending on the environmental compartment.

Oxidation and Ring Opening of the Morpholine (B109124) Ring to this compound

The formation of this compound (coded as BF 421-2) is a critical step in the degradation of fenpropimorph. fao.orgfao.org This process primarily occurs in soil through the oxidation of the tert-butyl group on the phenyl ring of the parent compound. epa.gov Subsequently, the morpholine ring can undergo opening, leading to further degradation products. fao.org In aerobic water/sediment systems, the degradation pathway is similar, although the opening of the morpholine ring is not observed. fao.org Studies have shown that this compound is a major metabolite in both soil and water/sediment systems. oekotoxzentrum.ch

Photolytic and Hydrolytic Transformation Products

While fenpropimorph itself is relatively stable to hydrolysis under neutral conditions, its transformation can be influenced by light. oekotoxzentrum.chfao.org In soil, photolysis can lead to the formation of metabolites such as BF 421-13 (the alkyl ketone) and BF 421-15 (the morpholine-3-one derivative). fao.orgmst.dk However, photochemical degradation is not considered a major pathway for fenpropimorph in the environment. fao.orgfao.org Hydrolysis of fenpropimorph does not readily occur, with studies showing stability over a range of pH values. fao.orgfao.orgherts.ac.uk

Identification and Quantification of Secondary Metabolites of this compound

Following the formation of this compound, further degradation can occur, leading to a range of secondary metabolites. In soil, besides this compound, other identified metabolites include BF 421-7, BF 421-8 (the hydroxyethylamine), and BF 421-10 (dimethylmorpholine). fao.orgnih.gov In water-sediment systems, this compound is the main metabolite, and it has been observed to move from the sediment back into the water phase due to its higher water solubility compared to the parent compound. oekotoxzentrum.cheuropa.eu In these systems, fenpropimorphic acid reached maximum concentrations of 17% and 23% of the applied radioactivity in the water phase. oekotoxzentrum.ch

Photolytic and Hydrolytic Transformation Kinetics of this compound

The rate at which this compound transforms in the environment is influenced by several factors, including light and pH.

pH-Dependent Hydrolysis and Stability in Aquatic Systems

Fenpropimorph, the parent compound of this compound, is hydrolytically stable across a pH range of 3 to 9. fao.orgfao.orgherts.ac.uk Studies conducted over 32 days at 25°C in the dark showed no significant hydrolysis. fao.org While some loss of the parent compound was observed at pH 9, this was attributed to increased volatility or adsorption rather than hydrolysis. fao.org Consequently, hydrolysis is considered to play a negligible role in the degradation of fenpropimorph and, by extension, the direct formation of this compound through this pathway is not significant. fao.orgregulations.gov this compound itself is more water-soluble than its parent compound, which influences its mobility in aquatic systems. oekotoxzentrum.cheuropa.eu The pKa of fenpropimorph is 6.98, meaning its dissociation and solubility are pH-dependent. mst.dk At a pH below its pKa, the dissociated, more water-soluble form will predominate. mst.dk

Compound Names

| Compound Name |

| Fenpropimorph |

| This compound |

| BF 421-7 |

| BF 421-8 |

| BF 421-10 |

| BF 421-13 |

| BF 421-15 |

Research Findings on Fenpropimorph Degradation

| Environmental Matrix | Degradation Pathway | Key Metabolites | Half-Life (DT50) | Reference |

|---|---|---|---|---|

| Soil | Oxidation and Ring Opening | This compound (BF 421-2), BF 421-7, BF 421-8, BF 421-10 | 12.5-114 days (lab); 10-100 days (field) for Fenpropimorph | oekotoxzentrum.chfao.org |

| Soil | Photolysis | BF 421-13, BF 421-15 | ~30 days for Fenpropimorph | oekotoxzentrum.chfao.org |

| Water/Sediment | Oxidation | This compound (BF 421-2) | 18-54 days for Fenpropimorph in the whole system | oekotoxzentrum.ch |

| Aqueous Solution | Hydrolysis | Stable (no significant degradation) | Not determinable | fao.orgfao.orgherts.ac.uk |

Adsorption, Desorption, and Leaching Characteristics in Soil Systems

The behavior of this compound in soil is characterized by its notable mobility, a direct consequence of its adsorption and desorption properties. These characteristics are critical in determining its potential to move through the soil profile and reach groundwater.

Soil Adsorption Coefficient (Koc) and Mobility of this compound

The soil adsorption coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic carbon. For this compound, studies have reported Koc values ranging from 42 to 111 L/kg in loamy sand and sandy loam soils. regulations.gov These values classify this compound as mobile to highly mobile in soil. regulations.gov In contrast, its parent compound, fenpropimorph, exhibits much lower mobility with Koc values of 3,833 and 8,778 L/kg in the same soil types, categorizing it as slightly mobile. regulations.govregulations.gov

The Freundlich adsorption constant (Kads or Kf), which describes the adsorption capacity of the soil, further illustrates this difference. For this compound, Kads values of 0.5 and 1.0 L/kg have been observed, while fenpropimorph has significantly higher Kads values of 46 and 79 L/kg. regulations.govregulations.gov A study on a sandy loam soil reported a Kd value (a measure of adsorption to the whole soil) of approximately 1.3 kg/L for this compound, compared to about 161 kg/L for fenpropimorph, underscoring the acid's much higher potential for movement. researchgate.net

According to the McCall classification system, substances with a Koc between 50 and 150 are considered to have high mobility. chemsafetypro.com The FAO classification scheme categorizes chemicals with a Koc between 10 and 100 as mobile. chemsafetypro.com Based on these established frameworks, this compound's Koc values firmly place it in the mobile to highly mobile categories. regulations.govchemsafetypro.com

Interactive Data Table: Soil Mobility of Fenpropimorph and this compound

| Compound | Soil Type | Koc (L/kg) | Mobility Classification | Freundlich Kads (L/kg) | Reference |

| This compound | Loamy Sand | 42 | Highly Mobile | 0.5 | regulations.gov |

| This compound | Sandy Loam | 111 | Mobile | 1.0 | regulations.gov |

| Fenpropimorph | Loamy Sand | 3,833 | Slightly Mobile | 46 | regulations.govregulations.gov |

| Fenpropimorph | Sandy Loam | 8,778 | Slightly Mobile | 79 | regulations.govregulations.gov |

| This compound | Sandy Loam | - | Mobile | ~1.3 (Kd) | researchgate.net |

| Fenpropimorph | Sandy Loam | - | Immobile | ~161 (Kd) | researchgate.net |

Influence of Soil Organic Matter and Clay Content on Retention

The retention of pesticides in soil is significantly influenced by the soil's organic matter and clay content. Adsorption is often positively correlated with organic carbon content and negatively correlated with soil pH for ionizable pesticides. acs.orgresearchgate.net For many pesticides, soil organic matter is the most critical factor in their retention. researchgate.net While organic carbon is a primary driver of adsorption, the clay content can become a more significant factor in soils with low organic matter. researchgate.net

Soils with higher clay content generally exhibit a greater capacity to retain nutrients and other substances. irishsoilexperts.ie Conversely, sandy soils, which typically have lower sorption capacity, are more prone to leaching. researchgate.netirishsoilexperts.ie The adsorption of ionizable compounds like this compound is complex, with the soil's pH playing a crucial role by affecting the charge of both the pesticide molecule and the soil particles. acs.org The higher polarity of this compound contributes to its lower adsorption and thus greater leaching potential compared to its parent compound. researchgate.net

Leaching Potential to Groundwater

Given its high mobility, this compound has a recognized potential to leach into groundwater. researchgate.net The transformation of fenpropimorph to this compound is a key process, as the resulting metabolite is significantly more mobile. regulations.govresearchgate.net While the parent compound, fenpropimorph, is not expected to leach to groundwater due to its low mobility, its degradation into the more mobile this compound presents a pathway for potential groundwater contamination. herts.ac.uk

Field monitoring studies have been conducted to assess the leaching risk of various pesticides, including fenpropimorph and its acid metabolite. researchgate.netgeus.dk Although some monitoring programs have not detected fenpropimorph or this compound in water samples shortly after application, the potential for leaching over a longer period remains a concern due to the acid's mobility. researchgate.netgeus.dk The higher polarity of this compound is a key factor contributing to its increased leaching potential. researchgate.net The GUS (Groundwater Ubiquity Score) leaching potential index for this compound has been calculated at 2.35, indicating a "transition state" for leaching potential. herts.ac.uk

Volatilization and Atmospheric Transport Modeling of this compound

The potential for a chemical to volatilize and be transported in the atmosphere is determined by its physicochemical properties, primarily its vapor pressure and Henry's Law constant.

Henry's Law Constant and Vapor Pressure Determinations

There is limited specific data available for the Henry's Law constant and vapor pressure of this compound itself. However, information on the parent compound, fenpropimorph, provides some context. Fenpropimorph has a low vapor pressure of 3.5 mPa at 20°C and a Henry's Law constant of 2.74 x 10⁻⁴ Pa m³ mol⁻¹, classifying it as non-volatile. herts.ac.uk Based on these properties for the parent compound, significant movement from soil or water into the air is considered unlikely. regulations.gov The process of volatilization can be predicted using these physicochemical parameters. researchgate.net

Long-Range Atmospheric Transport Potentials

Biodegradation Processes by Microbial Communities in Natural Environments

The transformation and ultimate fate of this compound in the environment are primarily dictated by the metabolic activities of native microbial communities. researchgate.netresearchgate.net As a major metabolite of the fungicide fenpropimorph, its persistence and transport are closely linked to microbial degradation processes. regulations.govoekotoxzentrum.chresearchgate.net These processes are complex, involving various pathways and being influenced by a multitude of environmental factors. The degradation of the parent compound, fenpropimorph, often involves the formation of this compound, which is more mobile in soil. researchgate.netresearchgate.net Subsequent microbial action determines the extent to which this metabolite is broken down further, potentially leading to complete mineralization. fao.org

Aerobic and Anaerobic Degradation Pathways

The breakdown of this compound is predominantly studied under aerobic conditions, as it is a primary product of aerobic metabolism of its parent compound, fenpropimorph. regulations.gov

Under aerobic conditions in soil and aquatic systems, fenpropimorph undergoes oxidation of the tert-butyl group to form this compound (also referred to as BF 421-2). fao.org This is a key step in its environmental degradation pathway. researchgate.netresearchgate.net Further degradation can proceed through the opening and breakdown of the morpholine ring, which has been demonstrated in studies using 14C-labeled fenpropimorph, leading to the evolution of 14CO2. fao.org This indicates complete mineralization of that part of the molecule. In aerobic water-sediment systems, this compound is a main metabolite and has been observed to partition from the sediment back into the water phase due to its higher water solubility compared to the parent compound. oekotoxzentrum.ch

Information on the anaerobic degradation of this compound is limited. However, studies on the parent compound under anaerobic soil conditions showed that fenpropimorph was largely stable, with very low rates of mineralization. europa.eu In one study, after 120 days under anaerobic conditions, the only significant component detected was the parent fenpropimorph, with mineralization to CO2 accounting for less than 2% of the applied radioactivity. europa.eu This suggests that the degradation pathway is significantly inhibited in the absence of oxygen.

Table 1: Key Compounds in the Aerobic Degradation Pathway of Fenpropimorph. oekotoxzentrum.chfao.org

Role of Specific Microbial Consortia in this compound Mineralization

The mineralization of this compound is a biologically mediated process driven by soil and water microorganisms. researchgate.netfao.org While specific microbial consortia solely responsible for this compound mineralization have not been extensively detailed in scientific literature, the roles of broader microbial groups, including bacteria and fungi, are recognized. nih.govusda.gov

Studies on the effects of the parent fungicide fenpropimorph provide insights into the microbial communities involved. The appearance of this compound in soil has been shown to substantially affect active saprotrophic fungi, which suggests their involvement in the turnover of this metabolite. researchgate.net In some experiments, while the parent compound inhibited certain fungal populations, culturable bacteria such as Pseudomonas and Actinomycetes were not affected, indicating their potential role in the degradation process under fungicide pressure. researchgate.netresearchgate.net The degradation of complex organic molecules in soil is often the result of the synergistic activities of diverse microbial consortia, where different species carry out different steps of the degradation pathway. nih.gov Bacteria and fungi produce a wide array of enzymes capable of breaking down complex aromatic and heterocyclic compounds. nih.govnih.gov It is likely that a consortium of such microorganisms, rather than a single species, is required for the complete mineralization of this compound in the environment.

Factors Influencing Biodegradation Rates (e.g., pH, temperature, nutrient availability)

The rate at which microbial communities biodegrade this compound is highly dependent on a range of environmental and physicochemical factors.

pH: Soil and water pH is a critical factor. Fenpropimorph is a weak base with a pKa of approximately 7.0. mst.dk This means that at neutral or higher pH values, the more mobile, ionized form—this compound—is the predominant species. The degradation of similar ionizable pesticides has been shown to be significantly influenced by soil pH. nih.gov For the parent compound, the inhibitory effect on certain fungal enzymes decreases as pH increases from 6 to 8.5, which could indirectly influence the rate at which it is transformed into this compound and subsequently degraded. oekotoxzentrum.ch Generally, microbial activity is highest in soils with a neutral pH, and extreme acidic or basic conditions can inhibit the growth and metabolic activity of degrading microorganisms. jmb.or.kr

Temperature: Biodegradation is an enzyme-catalyzed process and is therefore sensitive to temperature fluctuations. Studies on the parent compound, fenpropimorph, show that degradation rates are significantly slower at colder temperatures (e.g., 5°C). oekotoxzentrum.ch The dissipation half-life (DT50) of fenpropimorph in soil has been shown to vary widely depending on temperature and soil type, with reported values ranging from 11 to 187 days. fao.org As a general rule, the rate of microbial reactions, including pesticide degradation, tends to increase with temperature up to an optimal point, beyond which enzyme denaturation can occur. usda.gov

Nutrient and Water Availability: Soil moisture content and nutrient status directly impact microbial activity. Higher soil moisture generally accelerates the degradation of fenpropimorph. oekotoxzentrum.ch However, excessive water can lead to anaerobic conditions, which significantly slows the degradation process. europa.eunih.gov The availability of nutrients, particularly carbon and nitrogen, is also crucial for sustaining a healthy microbial population. Soil organic carbon content has been shown to have a positive influence on the degradation of many pesticides. researchgate.net Furthermore, the bioavailability of this compound is a key factor. Due to its higher polarity and weaker adsorption to soil particles compared to its parent compound, this compound is more mobile and potentially more available to microorganisms in the soil solution. regulations.govresearchgate.net Studies on other pollutants have demonstrated that the addition of mineral nutrients can significantly enhance biodegradation rates in soil. nih.gov

Table 2: Summary of Factors Influencing this compound Biodegradation.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Trace Analysis of Fenpropimorph (B1672530) Acid and its Metabolites

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of Fenpropimorph Acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly favored for its high sensitivity and selectivity, especially for polar compounds like this compound. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also utilized, though it often requires a derivatization step to methylate the polar acid metabolite, making it more suitable for GC analysis. researchgate.netfao.org

The simultaneous analysis of the parent compound, fenpropimorph, and its primary metabolite, this compound, is essential for a complete residue definition. Analytical methods have been developed to concurrently measure both compounds in diverse and complex environmental and biological matrices, including soil, water, and various livestock products. nih.govresearchgate.netmdpi.com

A key challenge in developing these methods is the differing physicochemical properties of the parent fungicide and its acid metabolite. Fenpropimorph is more lipophilic, while this compound is significantly more polar. This necessitates careful optimization of extraction, cleanup, and chromatographic conditions to ensure adequate recovery and sensitivity for both analytes. For instance, LC-MS/MS methods are frequently employed, as they can accommodate a wider range of compound polarities compared to GC-MS. mdpi.comnih.gov An analytical procedure for soil involved extraction with an acetone/water mixture, followed by liquid-liquid partition and cleanup using gel permeation chromatography. researchgate.net For livestock products, a single-sample preparation method using a modified QuEChERS approach has been developed for subsequent LC-MS/MS analysis, demonstrating its applicability across matrices like milk, eggs, and meat. mdpi.comnih.govnih.gov

These simultaneous determination methods are crucial for regulatory monitoring, as residue definitions often include both the parent compound and its significant metabolites. nih.gov

Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest, thereby improving the accuracy and sensitivity of the analysis. nih.gov For this compound, two prevalent techniques are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

The QuEChERS method has become a powerful and widely adopted tool for preparing a variety of food and agricultural samples for pesticide residue analysis. phenomenex.com Modified QuEChERS procedures have been successfully developed for the simultaneous extraction of fenpropimorph and this compound from complex matrices such as livestock products, soil, and various plant materials. mdpi.comnih.govulpgc.esresearchgate.net Optimization often involves adjusting the extraction solvent and buffer composition. For example, using acetonitrile (B52724) with 5.0% (v/v) acetic acid was found to optimize the extraction of this compound from milk and egg samples. mdpi.com The cleanup step in the QuEChERS protocol, known as dispersive SPE (d-SPE), typically uses a combination of sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and magnesium sulfate (B86663) to remove water. mdpi.comcore.ac.uk

Solid-Phase Extraction (SPE) is another robust technique used for the cleanup and preconcentration of analytes from aqueous and environmental samples. scielo.br It has been applied to the analysis of fenpropimorph and its metabolites in animal feed and water samples. nih.govscielo.br Polymeric sorbents like Oasis HLB are effective for preconcentrating a wide range of pesticides, including those with varying polarities, from water samples prior to LC-MS/MS analysis. scielo.br

The choice between QuEChERS and SPE often depends on the specific matrix and the desired throughput, with QuEChERS generally offering a faster and simpler workflow. phenomenex.com

Modern analytical instrumentation, particularly LC-MS/MS, enables the detection and quantification of this compound at ultra-trace levels. mdpi.comresearchgate.net This high sensitivity is crucial for enforcing maximum residue limits (MRLs) set by regulatory bodies.

Methods have been validated with very low limits of detection (LOD) and quantification (LOQ). For instance, an LC-MS/MS method for analyzing this compound in livestock products achieved an LOD of 1.25 µg/kg and an LOQ of 5.0 µg/kg. mdpi.comnih.govnih.gov In soil analysis using LC-MS with atmospheric pressure chemical ionization (APCI), detection limits below 1 µg/kg were reported for both fenpropimorph and this compound. researchgate.net For water samples, methods combining SPE with UHPLC-MS/MS have achieved practical LOQs as low as 0.04 µg/L. scielo.br

These low detection capabilities ensure that even minute quantities of residues can be reliably monitored in food and environmental compartments. mdpi.com

Table 5.1: Reported Detection and Quantification Limits for this compound

| Analytical Method | Matrix | LOD | LOQ | Source(s) |

|---|---|---|---|---|

| LC-MS/MS | Livestock Products | 1.25 µg/kg | 5.0 µg/kg | mdpi.comnih.govnih.gov |

| LC-APCI-MS | Soil | - | <1 µg/kg | researchgate.net |

| GC-MS | Soil | - | 0.01 mg/kg | fao.org |

Spectroscopic Methods for Structural Elucidation of this compound and its Degradation Products

While chromatographic techniques are excellent for quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its various degradation products.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), Q-TOF, and Orbitrap systems, is a powerful tool for identifying metabolites. ijpras.comthermofisher.com HRMS provides highly accurate mass measurements, typically with mass errors of less than 5 ppm, which allows for the confident determination of the elemental composition of an unknown compound. thermofisher.com This capability is crucial for distinguishing between isobaric species—compounds that have the same nominal mass but different elemental formulas. ijpras.com

In the context of this compound, HRMS is used to confirm its identity in complex samples and to identify novel or unexpected degradation products formed through biotic or abiotic processes. nih.gov By coupling HRMS with liquid chromatography (LC-HRMS), researchers can separate complex mixtures and obtain accurate mass data for each component. ijpras.com Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide fragmentation patterns that offer further structural clues, helping to piece together the metabolite's structure. europa.eu This approach is fundamental in untargeted metabolomics studies to map the metabolic fate of a parent compound like fenpropimorph. nih.gov

Fenpropimorph itself is a chiral molecule, existing as a racemic mixture of cis-isomers. unibo.it Consequently, its degradation products, including this compound, can also exist as multiple stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure and stereochemistry of organic molecules. researchgate.net

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the relative configuration of chiral centers by measuring through-space correlations between protons. researchgate.net For determining the absolute configuration of a chiral molecule, specialized NMR experiments using chiral derivatizing agents (e.g., Mosher's acid) can be employed. acs.org While specific studies detailing the full stereochemical analysis of this compound using advanced NMR are not widely published, the principles are well-established. Such analyses would be critical for understanding whether the degradation of fenpropimorph in the environment or in biological systems occurs in a stereoselective manner, which can have significant implications for biological activity and risk assessment. unibo.itmdpi.com

Development of Biosensors and Immunochemical Assays for Environmental Monitoring of this compound

The detection of this compound in environmental samples has been advanced by the development of specialized immunochemical assays. These methods offer high sensitivity and specificity, providing valuable tools for monitoring programs.

A sensitive Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the detection of the fungicide fenpropimorph, which is also applicable to its metabolite, this compound. acs.org The development process involved synthesizing a stable derivative of this compound to act as a hapten. acs.org This hapten was then conjugated to carrier proteins like bovine serum albumin (BSA) to produce the necessary immunogens and enzyme tracers. acs.org

Antibodies were raised in rabbits, and the resulting antisera were characterized for their ability to bind to this compound. acs.org Through a process of two-dimensional titer determination, the optimal concentrations for the specific antibody and the enzyme conjugate were established to maximize assay sensitivity. acs.org The developed competitive ELISA, where the enzyme-conjugated acid competes with the free acid in the sample, allows for the quantification of this compound at very low concentrations. acs.org This assay demonstrates high sensitivity, with the ability to determine concentrations between 100 and 800 pg/mL. acs.org The detection limit for this compound in water samples using this ELISA method was reported to be 50 ng/L, with a mean recovery of approximately 86.5%. acs.org

While specific electrochemical biosensors designed exclusively for this compound are not extensively detailed in published literature, the principles of this technology are well-established for pesticide detection in general. benthamopen.commdpi.com These biosensors combine the high selectivity of biological components with the sensitivity of electrochemical transducers. mdpi.com

Typically, an enzymatic biosensor for pesticide detection operates based on the inhibition of an enzyme, such as acetylcholinesterase, by the target compound. benthamopen.com The sensor's electrode is coated with the immobilized enzyme. benthamopen.com When the target pesticide is present, it inhibits the enzyme's catalytic activity, leading to a measurable change in the electrochemical signal (e.g., current or potential). benthamopen.com This change is proportional to the concentration of the analyte. mdpi.com Advantages of this technology include high sensitivity, rapid response times, and the potential for creating portable, low-cost devices suitable for in-field analysis. benthamopen.commdpi.com Given these characteristics, the development of an electrochemical biosensor for this compound represents a promising future direction for rapid environmental monitoring.

Sample Preparation Methodologies for Complex Environmental Matrices

Effective analysis of this compound from complex matrices such as soil, water, and biological tissues requires robust sample preparation to extract the analyte and remove interfering substances.

Various extraction techniques have been optimized to ensure high recovery of this compound from environmental and biological samples. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted approach. nih.govmdpi.com Modifications to the standard QuEChERS procedure, such as adjusting the extraction solvent by adding acetic acid, have been shown to improve recovery rates for both fenpropimorph and this compound from livestock products. nih.gov

For soil samples, a common procedure involves extraction with a solvent mixture like acetone/water, followed by a liquid-liquid partition with a solvent such as dichloromethane. researchgate.net This method has been reported to yield high recovery rates of around 80% for both fenpropimorph and its acid metabolite. researchgate.net In animal products, this compound is extracted from matrices like milk and eggs using acetonitrile and a pH 9 buffer. fao.org

The following table summarizes reported extraction efficiencies for this compound from various matrices.

| Matrix | Extraction Method | Reported Recovery/Efficiency (%) | Citation |

| Livestock Products (Milk, Egg) | Modified QuEChERS (acetonitrile with 1% acetic acid) | 61.5 - 97.1 | mdpi.com |

| Soil | Acetone/water (2:1) extraction, liquid/liquid partition | ~80 | researchgate.net |

| Water | Dichloromethane extraction | 86.5 ± 7.8 | acs.org |

| Muscle | Stored sample analysis | 66 | fao.org |

| Milk | Stored sample analysis | 81 | fao.org |

| Liver | Stored sample analysis | 92 | fao.org |

| Kidney | Stored sample analysis | 95 | fao.org |

After initial extraction, a cleanup step is crucial to remove co-extracted matrix components that can interfere with subsequent analysis. Dispersive solid-phase extraction (d-SPE), a key component of the QuEChERS method, is frequently used. nih.govlcms.cz This involves adding specific sorbents to the sample extract.

Commonly used sorbents include:

Magnesium sulfate (MgSO₄): Used to remove excess water. nih.gov

Primary Secondary Amine (PSA): Effective for removing fatty acids, organic acids, and some sugars. nih.govlcms.cz

C18 (Octadecylsilane): Used to remove non-polar interferences, such as lipids. nih.govlcms.cz

Graphitized Carbon Black (GCB): Employed to remove pigments and sterols, although it can sometimes retain planar analytes. lcms.cz

For animal products, cleanup of this compound extracts can be performed using a C18 bonded silica (B1680970) gel column after an initial liquid-liquid partition with hexane (B92381) to remove fats. fao.org In soil analysis, gel permeation chromatography has been used as a cleanup technique. researchgate.net The choice of cleanup strategy is dependent on the complexity of the matrix and the analytical technique being used. nih.gov

Quantitative Determination in Biological and Environmental Samples

The final step in the analysis is the quantitative determination of this compound, which is typically accomplished using chromatographic techniques coupled with sensitive detectors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for its high selectivity and sensitivity. mdpi.commdpi.com Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) is also used, although derivatization of the polar this compound to its methyl ester may be required for GC analysis. researchgate.netfao.org

Validation of these analytical methods according to international guidelines ensures their reliability. mdpi.com Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. mdpi.comresearchgate.net For instance, an LC-MS/MS method for livestock products demonstrated excellent linearity with coefficients of determination (R²) greater than 0.998. mdpi.com

The table below presents data on the quantitative determination of this compound in various samples.

| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |

| This compound | Livestock Products | LC-MS/MS | 1.25 µg/kg | 5.0 µg/kg | mdpi.com |

| This compound | Animal Tissues, Eggs | Not specified | - | 0.01 mg/kg | fao.org |

| This compound | Milk | Not specified | - | 0.002 mg/L | fao.org |

| This compound | Soil | GC/MS (after methylation) | - | 0.010 mg/kg | researchgate.net |

| Fenpropimorph | Bananas (Fruit/Pulp) | GLC with NPD | 0.05 mg/kg | - | fao.org |

| Fenpropimorph | Soil | GC/MS | - | 0.005 mg/kg | researchgate.net |

Validation of Analytical Methods According to Regulatory Guidelines (e.g., CODEX)

The validation of analytical methods for this compound is critical for ensuring the reliability and accuracy of residue monitoring in various matrices. Regulatory bodies such as the Codex Alimentarius Commission (CAC) have established comprehensive guidelines for the validation of methods for pesticide residue analysis. cfs.gov.hkfao.org These guidelines, including CAC/GL 40-1993, outline specific performance criteria that a method must meet to be considered fit for purpose. fao.org Key validation parameters include linearity, accuracy (measured as recovery), precision (measured as relative standard deviation or RSD), selectivity, the limit of detection (LOD), and the limit of quantitation (LOQ). cfs.gov.hkfao.orgpsu.edu

A notable example of a method validated according to these international standards is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique developed for the simultaneous determination of fenpropimorph and its metabolite, this compound, in livestock products. mdpi.commdpi.com This method, which utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, was validated in accordance with CODEX guidelines. mdpi.comresearchgate.net

The validation demonstrated excellent linearity for matrix-matched calibration curves, with coefficients of determination (R²) values exceeding 0.998 for this compound across various livestock matrices. mdpi.com The method's sensitivity was established with a limit of detection (LOD) of 1.25 µg/kg and a limit of quantitation (LOQ) of 5.0 µg/kg. mdpi.commdpi.com Accuracy and precision were assessed through recovery experiments at three different fortification levels (LOQ, 2x LOQ, and 10x LOQ). The average recovery values for this compound ranged from 69.3% to 111.1%, with a coefficient of variation (CV) of less than 10% for all samples, fully complying with CODEX criteria (CAC/GL 71-2009). mdpi.comnih.gov

Table 1: Validation Parameters for an LC-MS/MS Method for this compound in Livestock Products.

Another analytical method for this compound (coded as BF 421-2) in animal tissues, eggs, and milk was reported with limits of determination of 0.01 mg/kg for tissues and eggs, and 0.002 mg/l for milk. fao.org The validation of these methods ensures that they are robust and reliable for regulatory monitoring and enforcement of maximum residue limits (MRLs).

Inter-laboratory Validation Studies

Inter-laboratory validation studies, often referred to as ring tests or collaborative trials, are essential for assessing the reproducibility and transferability of an analytical method. These studies involve multiple laboratories analyzing identical samples to determine the level of agreement in their results. This process is a cornerstone for establishing a method as a standard or official procedure.

The LC-MS/MS method for fenpropimorph and this compound developed by Kim et al. was subjected to inter-institutional validation to confirm its suitability for widespread use in Korea. mdpi.com The method was evaluated by the Eco-Friendly Agricultural and Biological Research Center (EABRC), an institute certified for pesticide residue analysis. mdpi.com The results from this inter-laboratory comparison confirmed the method's robustness.

Table 2: Inter-Institutional Validation Data for Fenpropimorph/Fenpropimorph Acid Analysis. Note: Specific recovery data for this compound from the validation laboratory was not detailed in the provided source, so data for the parent compound is shown for illustrative purposes of the study.

Independent laboratory validation is a common practice. For instance, an analytical method for fenpropimorph in bananas (BASF method 241/1) was formally validated by an independent laboratory, confirming its reliability. fao.org

However, inter-laboratory studies for morpholine (B109124) fungicides have not always yielded consistent results in different laboratories, which can be a challenge in standardizing methods. bcpc.org A 2020 ring test organized by the European Union Reference Laboratory (EURL) assessed certified standard solutions of numerous pesticides, including fenpropimorph, distributed to various experienced laboratories. eurl-pesticides.eu The study highlighted discrepancies between the certified concentration and the concentrations reported by participating labs for some compounds, underscoring the importance of such trials in quality control. eurl-pesticides.eu For fenpropimorph, with a certified concentration of 50 mg/L, the reported concentrations from multiple labs ranged from 31-44 mg/L, illustrating the variability that can occur even in the analysis of standard solutions. eurl-pesticides.eu These findings emphasize the critical role of rigorous, multi-laboratory validation in ensuring that analytical methods for compounds like this compound are accurate and reproducible across different testing facilities.

Table 3: Example of Inter-Laboratory Ring Test Results for Fenpropimorph.

Ecological Impact and Ecosystem Dynamics

Effects on Non-Target Microbial Communities

The introduction of fenpropimorph (B1672530) and its subsequent transformation to fenpropimorph acid can influence the intricate web of microbial life in the soil. These microorganisms, including bacteria, fungi, and protozoa, are fundamental to key ecological processes.

Impact on Key Ecological Functions

Soil microorganisms are the primary drivers of nutrient cycling and organic matter decomposition, processes vital for soil fertility. plantarc.comtidalgrowag.comrngr.net Research indicates that fenpropimorph can influence these functions. For example, the fungicide has been found to have an effect on primary decomposer organisms in the soil. researchgate.net Specifically, it has been shown to inhibit the growth of active fungi involved in the initial stages of decomposition. researchgate.netresearchgate.net This interference with fungal activity can have cascading effects on the decomposition of organic matter, such as barley roots. researchgate.net While the direct impact on nutrient cycling is complex, alterations in the microbial populations responsible for these processes suggest a potential for disruption. researchgate.nettandfonline.com

Differential Sensitivity of Bacterial and Fungal Groups to this compound

Research suggests that different microbial groups exhibit varying levels of sensitivity to fenpropimorph and its acid metabolite. Fungi, particularly saprotrophic fungi, appear to be more directly and negatively affected than bacteria. researchgate.netresearchgate.net Studies have documented an inhibitory effect on the growth of active fungal hyphae, especially during peak activity periods in decomposition processes. researchgate.netresearchgate.net

In contrast, the impact on bacteria appears to be more complex and potentially indirect. While the total number of culturable bacteria was observed to be significantly lowered at one point and later stimulated, specific groups like Pseudomonas and actinomycetes were not affected. researchgate.netresearchgate.net This suggests that the fungicide's primary mode of action has a more pronounced effect on fungal populations, while the observed changes in bacterial numbers may be a secondary consequence of the altered fungal activity and community structure. researchgate.net Some research also indicates that certain fungicides can inhibit the activity of soil bacteria. ibles.pl

Impact on Aquatic Biota

The potential for this compound to enter aquatic ecosystems has prompted investigations into its toxicity for a range of aquatic organisms. These studies are crucial for assessing the environmental risk posed by this compound.

Toxicity to Freshwater and Marine Algal Species

Data on the toxicity of this compound to algae indicate that it is significantly less toxic than its parent compound, fenpropimorph. For the freshwater green alga Pseudokirchneriella subcapitata, the 72-hour EC50 (the concentration causing a 50% effect on growth) for this compound was reported to be ≥ 100 mg/L. regulations.govregulations.gov In contrast, the parent fenpropimorph has an EC50 of 0.327 mg/L for the same species, highlighting the substantially lower toxicity of the acid metabolite to this primary producer. regulations.gov Information regarding the toxicity to marine algal species is less specific for this compound, though studies have been conducted on the parent compound with species like Skeletonema costatum. regulations.gov

Effects on Aquatic Invertebrate Life Cycles and Populations